Cas no 7574-50-7 (Propanediamide,N1,N3-bis[4-(trifluoromethyl)phenyl]-)
Propanediamide,N1,N3-bis[4-(trifluoromethyl)phenyl]- Chemical and Physical Properties
Names and Identifiers
-
- Propanediamide,N1,N3-bis[4-(trifluoromethyl)phenyl]-
- N,N'-bis[4-(trifluoromethyl)phenyl]propanediamide
- N~1~,N~3~-bis[4-(trifluoromethyl)phenyl]malonamide
- 7574-50-7
- AKOS005103116
- HMS574B17
- 8G-904
- SCHEMBL5142584
- DTXSID10363350
- OHZRTCGRKGZNAL-UHFFFAOYSA-N
- Bionet1_002035
-
- Inchi: 1S/C17H12F6N2O2/c18-16(19,20)10-1-5-12(6-2-10)24-14(26)9-15(27)25-13-7-3-11(4-8-13)17(21,22)23/h1-8H,9H2,(H,24,26)(H,25,27)
- InChI Key: OHZRTCGRKGZNAL-UHFFFAOYSA-N
- SMILES: FC(C1C=CC(=CC=1)NC(CC(NC1C=CC(C(F)(F)F)=CC=1)=O)=O)(F)F
Computed Properties
- Exact Mass: 390.08036
- Monoisotopic Mass: 390.08029660g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 27
- Rotatable Bond Count: 4
- Complexity: 473
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5
- Topological Polar Surface Area: 58.2Ų
Experimental Properties
- PSA: 58.2
Propanediamide,N1,N3-bis[4-(trifluoromethyl)phenyl]- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1623539-1mg |
N1,N3-bis(4-(trifluoromethyl)phenyl)malonamide |
7574-50-7 | 98% | 1mg |
¥473.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1623539-2mg |
N1,N3-bis(4-(trifluoromethyl)phenyl)malonamide |
7574-50-7 | 98% | 2mg |
¥578.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1623539-5mg |
N1,N3-bis(4-(trifluoromethyl)phenyl)malonamide |
7574-50-7 | 98% | 5mg |
¥582.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1623539-10mg |
N1,N3-bis(4-(trifluoromethyl)phenyl)malonamide |
7574-50-7 | 98% | 10mg |
¥934.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1623539-20mg |
N1,N3-bis(4-(trifluoromethyl)phenyl)malonamide |
7574-50-7 | 98% | 20mg |
¥1274.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1623539-25mg |
N1,N3-bis(4-(trifluoromethyl)phenyl)malonamide |
7574-50-7 | 98% | 25mg |
¥1108.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1623539-50mg |
N1,N3-bis(4-(trifluoromethyl)phenyl)malonamide |
7574-50-7 | 98% | 50mg |
¥1501.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1623539-100mg |
N1,N3-bis(4-(trifluoromethyl)phenyl)malonamide |
7574-50-7 | 98% | 100mg |
¥1722.00 | 2024-07-28 |
Propanediamide,N1,N3-bis[4-(trifluoromethyl)phenyl]- Related Literature
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
Additional information on Propanediamide,N1,N3-bis[4-(trifluoromethyl)phenyl]-
Propanediamide, N1,N3-bis[4-(trifluoromethyl)phenyl]- (CAS No. 7574-50-7): A Comprehensive Overview
Propanediamide, N1,N3-bis[4-(trifluoromethyl)phenyl]-, identified by its Chemical Abstracts Service Number (CAS No.) 7574-50-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound, characterized by its unique structural and functional properties, exhibits a high degree of versatility, making it a subject of extensive research and development. The presence of multiple substituents, including N1,N3-bis[4-(trifluoromethyl)phenyl], imparts distinct chemical and biological activities that are being explored for various applications.
The< strong>trifluoromethyl group is a key feature of this compound, contributing to its stability and reactivity. This group is widely recognized for its ability to enhance the metabolic stability of pharmaceutical compounds, a crucial factor in drug design. The incorporation of multiple< strong>trifluoromethyl groups in the< strong>4-(trifluoromethyl)phenyl moiety further amplifies these effects, making the compound an attractive candidate for the development of novel therapeutic agents.
In recent years, there has been a growing interest in the synthesis and application of< strong>Propanediamide, N1,N3-bis[4-(trifluoromethyl)phenyl]-. Research has demonstrated its potential in various pharmacological contexts. For instance, studies have highlighted its role as an intermediate in the synthesis of more complex molecules with therapeutic properties. The compound's ability to act as a precursor for the development of biologically active agents has been particularly noteworthy.
The< strong>N1,N3-bis[4-(trifluoromethyl)phenyl] structure of this compound lends itself to diverse chemical modifications, enabling researchers to tailor its properties for specific applications. This flexibility has been exploited in the design of molecules that target particular biological pathways. For example, derivatives of this compound have shown promise in inhibiting enzymes involved in inflammatory responses and cancer progression.
The pharmacological activity of< strong>Propanediamide, N1,N3-bis[4-(trifluoromethyl)phenyl]- has been investigated in several preclinical studies. These studies have revealed that the compound exhibits potent effects on cellular signaling pathways relevant to diseases such as cancer and neurodegenerative disorders. The< strong>trifluoromethyl groups play a critical role in modulating these pathways by influencing the electronic properties of the molecule.
The synthesis of< strong>Propanediamide, N1,N3-bis[4-(trifluoromethyl)phenyl]- involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to achieve high yields and purity levels. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the complex framework of this compound.
The structural features of this compound make it an excellent candidate for further derivatization. Researchers have explored various strategies to modify its core structure while retaining its desirable properties. These modifications have led to the discovery of new analogs with enhanced efficacy and reduced side effects.
The potential applications of< strong>Propanediamide, N1,N3-bis[4-(trifluoromethyl)phenyl]- extend beyond pharmaceuticals. In materials science, this compound has been investigated for its potential use as a building block for advanced materials with unique properties. Its ability to form stable complexes with other molecules makes it suitable for applications in catalysis and molecular recognition.
The safety profile of< strong>Propanediamide, N1,N3-bis[4-(trifluoromethyl)phenyl]- is another area of active research. Studies have focused on evaluating its toxicity and potential side effects under different conditions. These assessments are crucial for ensuring that the compound can be safely used in both laboratory settings and potential clinical applications.
In conclusion, Propanediamide, N1,N3-bis[4-(trifluoromethyl)phenyl]-, CAS No. 7574-50-7, is a multifaceted compound with significant potential in pharmaceuticals and materials science. Its unique structural features and functional properties make it a valuable tool for researchers exploring new therapeutic agents and advanced materials. As research continues to uncover more about its capabilities, this compound is poised to play an increasingly important role in scientific innovation.
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